3,3-Dimethylbut-1-ene-1-thione
Description
Overview of Thiocarbonyl Compounds and Their Unique Reactivity
Thiocarbonyl compounds are a class of organic molecules containing a carbon-sulfur double bond (C=S). caltech.edu They are the sulfur analogues of carbonyl compounds (C=O) and include thioaldehydes, thioketones, thioesters, and thioamides. caltech.edu A key distinction lies in the electronic and steric properties of the C=S bond compared to the C=O bond. The covalent radius of sulfur is larger than that of oxygen, resulting in less efficient overlap between the carbon 2p and sulfur 3p orbitals. caltech.edu This leads to a weaker and longer C=S bond compared to the C=O bond. caltech.edursc.org
This inherent difference in bonding has profound implications for their reactivity. Thiocarbonyl compounds are generally more reactive than their oxygen counterparts. britannica.com The C=S bond has a significantly lower dissociation energy (approximately 115 kcal/mol) compared to the C=O bond (approximately 162 kcal/mol), making them more susceptible to various chemical transformations. caltech.edu The sulfur atom's higher polarizability also contributes to their distinct reactivity profile. caltech.edu Thiocarbonyls readily react with a wide range of reagents, including radicals, nucleophiles, and electrophiles, and participate in pericyclic reactions. rsc.orguzh.ch For instance, thioketones have been recognized as "super-dipolarophiles" in [3+2] cycloadditions and "super-dienophiles" in hetero-Diels-Alder reactions, highlighting their enhanced reactivity. uzh.ch
| Bond Property | C=S (Thiocarbonyl) | C=O (Carbonyl) |
| Bond Length | ~1.6 Å | ~1.25 Å |
| Bond Dissociation Energy | ~573 kJ mol⁻¹ (115 kcal/mol) | ~745 kJ mol⁻¹ (162 kcal/mol) |
| Polarizability | Higher | Lower |
| Reactivity | Generally Higher | Generally Lower |
This table presents a comparison of key properties between thiocarbonyl and carbonyl compounds, with data sourced from multiple references. caltech.edursc.org
Classification and Structural Features of Enethiones
Enethiones are a subclass of thiocarbonyl compounds characterized by the presence of a C=C double bond conjugated with the C=S group. They are α,β-unsaturated thioaldehydes or thioketones, with the general structure R¹CH=CH-C(=S)R². nih.gov This conjugation gives rise to unique electronic properties and reactivity patterns not observed in simple thioketones. The delocalization of π-electrons across the C=C-C=S system influences the molecule's stability and reaction pathways.
The spectroscopic features of enethiones are distinctive. Due to the n→π* transition, many thiocarbonyl compounds are colored. caltech.edu
Spectroscopic Properties of Thiocarbonyls:
UV-Vis Spectroscopy: Often exhibit absorption in the visible region, leading to their characteristic colors. caltech.edu
IR Spectroscopy: The C=S stretching vibration is of medium intensity and appears in the 1100-1300 cm⁻¹ region. caltech.edu In enethiones, a C=C stretching band would also be present around 1640 cm⁻¹. caltech.edu
¹³C NMR Spectroscopy: The thiocarbonyl carbon is significantly deshielded, appearing 35-63 ppm downfield relative to the analogous carbonyl carbon. caltech.edu
Historical Development of Research on α,β-Unsaturated Thiocarbonyl Systems
The study of thiocarbonyl compounds has a rich history, though they have been explored less extensively than their oxygen analogues due to their often lower stability and higher reactivity. Early investigations into the reactivity of thioketones date back to the 1920s, with reports on their reactions with diazo compounds. uzh.ch The broader field of α,β-unsaturated carbonyl compounds, known as chalcones, also has historical roots, with the name first being used by Kostaecki and Tambor. tjpr.org
The development of synthetic methods to generate these reactive species, often in situ, has been a significant area of research. For example, α,β-unsaturated thioaldehydes and thioketones can be prepared by reacting the corresponding carbonyl compounds with reagents like bis(dimethylaluminum) sulfide (B99878). nih.gov The systematic study of their unique reactivity in cycloaddition reactions and with various nucleophiles and electrophiles has continued to evolve, driven by their potential as versatile intermediates in organic synthesis. uzh.chnih.gov
Significance of Sterically Hindered Enethiones in Organic Synthesis and Reaction Mechanism Studies
Steric hindrance refers to the influence of a molecule's three-dimensional structure on its reactivity. chemistrytalk.orgyoutube.com Bulky atomic groups can physically impede the approach of a reagent to a reactive site, thereby slowing down or even preventing a reaction. chemistrytalk.orgyoutube.com This effect can be harnessed to control the outcome of a chemical reaction, favoring one pathway over another (reaction selectivity). chemistrytalk.org
In the context of enethiones, steric hindrance plays a crucial role. The presence of large substituents near the C=C-C=S moiety can profoundly influence its reactivity. For 3,3-Dimethylbut-1-ene-1-thione, the tert-butyl group is a bulky substituent that imparts significant steric hindrance. This steric bulk can:
Stabilize the molecule: By sterically shielding the reactive thiocarbonyl group, the bulky group can prevent unwanted side reactions like dimerization or polymerization, which are common for less hindered thioaldehydes and thioketones. caltech.edu
Influence reaction mechanisms: In reactions such as nucleophilic addition or cycloadditions, the bulky group can direct the incoming reagent to a specific face of the molecule or a less hindered site, leading to high stereoselectivity.
Stabilize intermediates: In radical reactions, steric crowding around the sulfur atom can help stabilize the resulting radical intermediate, influencing the course of the reaction. rsc.org
The study of sterically hindered enethiones like this compound provides valuable insights into the interplay between electronic effects (conjugation) and steric effects, which is fundamental to understanding and predicting chemical reactivity. numberanalytics.com
Research Gaps and Opportunities in this compound Chemistry
Despite the general interest in thiocarbonyl chemistry and sterically hindered systems, a detailed investigation into this compound is notably absent in the current scientific literature. This specific molecule represents a significant research gap. The lack of published data on its synthesis, characterization, and reactivity presents numerous opportunities for future research.
Key areas for investigation include:
Synthesis and Characterization: Developing an efficient and reliable synthetic route to this compound would be the first crucial step. Following its synthesis, a comprehensive characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, UV-Vis) and mass spectrometry would be essential to establish its fundamental properties.
Reactivity Studies: A systematic exploration of its reactivity would be highly valuable. This could include its behavior in key reaction types such as:
Diels-Alder and other cycloaddition reactions: Investigating how the sterically demanding tert-butyl group affects its role as a dienophile or heterodiene.
Nucleophilic addition reactions: Studying the regioselectivity of nucleophilic attack (at the thiocarbonyl carbon vs. conjugate addition at the β-carbon) under various conditions.
Radical reactions: Examining its behavior in the presence of radical initiators.
Comparative Studies: Comparing its reactivity to less hindered enethiones and its direct carbonyl analog, 3,3-dimethyl-1-buten-3-one, would provide clear insights into the specific influence of the thiocarbonyl group combined with significant steric hindrance.
Such studies would not only fill a void in the chemical literature but also contribute to a deeper understanding of the fundamental principles governing the behavior of α,β-unsaturated thiocarbonyl systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
54191-76-3 |
|---|---|
Molecular Formula |
C6H10S |
Molecular Weight |
114.21 g/mol |
InChI |
InChI=1S/C6H10S/c1-6(2,3)4-5-7/h4H,1-3H3 |
InChI Key |
UYCSWZJNXLISCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=C=S |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethylbut 1 Ene 1 Thione
Direct Thionation Approaches for 3,3-Dimethylbut-1-en-1-one Precursors
The most direct and empirically supported method for synthesizing 3,3-Dimethylbut-1-ene-1-thione is through the thionation of its corresponding oxygen analog, 3,3-Dimethylbut-1-en-1-one. This transformation involves the replacement of a carbonyl oxygen atom with a sulfur atom and is typically accomplished using specialized thionating reagents.
Utilization of Thionating Reagents (e.g., Lawesson's Reagent, P4S10)
The conversion of carbonyls to thiocarbonyls is a cornerstone of organosulfur chemistry. santiago-lab.com For ketones, including α,β-unsaturated systems, two reagents have historically been paramount: Phosphorus Pentasulfide (P4S10) and Lawesson's Reagent (LR).
Lawesson's Reagent (LR): Introduced in the 1970s, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione, or Lawesson's Reagent, has become a popular choice for thionation. santiago-lab.com It is generally considered milder than P4S10 and often allows for reactions under less harsh conditions with higher yields. organic-chemistry.org The mechanism is believed to proceed through a [2+2] cycloaddition between the carbonyl group and a reactive dithiophosphine ylide monomer, which is in equilibrium with the LR dimer, forming a transient thiaoxaphosphetane intermediate. organic-chemistry.orgunict.it This intermediate then fragments, driven by the formation of a stable P=O bond, to yield the desired thioketone. organic-chemistry.org Studies on α,β-unsaturated steroidal ketones have demonstrated that LR can effectively produce the corresponding enethiones. nih.govnih.gov
Phosphorus Pentasulfide (P4S10): As a more traditional reagent, P4S10 has been widely used for thionation, though it often requires higher temperatures and longer reaction times. organic-chemistry.orgresearchgate.net Its utility can be significantly enhanced by using it in combination with other agents. A notable improvement is the use of P4S10 with hexamethyldisiloxane (B120664) (HMDO), a combination sometimes referred to as Curphey's Reagent. nih.govmdpi.com This mixture efficiently converts ketones to their thiono derivatives, with yields that are often comparable or superior to those obtained with LR. nih.govaudreyli.com A key advantage of the P4S10/HMDO system is the simplified workup, as byproducts can be removed by simple hydrolysis or filtration, avoiding the chromatographic separation often required to remove byproducts from LR reactions. nih.govaudreyli.com Other supported P4S10 reagents, such as P4S10/Al2O3, have also been developed to provide a convenient method for thioketone synthesis. researchgate.net
Optimized Reaction Conditions for High-Yield Synthesis
Achieving high yields in the thionation of 3,3-Dimethylbut-1-en-1-one depends on the careful selection of the reagent, solvent, and temperature.
For Lawesson's Reagent , reactions are typically conducted in nonpolar, high-boiling solvents like toluene (B28343) or xylene, with heating to temperatures between 80-110 °C. santiago-lab.comresearchgate.net The reaction of α,β-unsaturated steroidal ketones with LR in dichloromethane (B109758) (CH2Cl2) has been shown to produce α,β-unsaturated thiones, indicating that less harsh conditions can be successful. nih.govnih.gov However, side reactions, such as the formation of dimer-sulfides or other sulfur-containing heterocycles, can occur depending on the specific substrate and conditions. nih.govnih.gov
For the P4S10/HMDO reagent system, refluxing toluene is often the solvent of choice for thionating unsaturated esters. audreyli.com The combination of P4S10/HMDO under microwave irradiation has also been explored, which can significantly reduce reaction times, although in some cases, the yields of the desired thioketone were lower compared to conventional heating with LR. nih.govnih.gov The stoichiometry is crucial, with studies suggesting that a minimum of 0.2 moles of P4S10 per mole of carbonyl is needed for maximum yield. audreyli.com
| Reagent | Typical Solvents | Temperature | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|
| Lawesson's Reagent (LR) | Toluene, Xylene, CH2Cl2 | 80-110 °C (or lower) | Milder conditions, often higher yields, well-established. | Chromatographic workup often needed, can be unstable at high temperatures. | nih.gov, organic-chemistry.org, santiago-lab.com, researchgate.net |
| P4S10/HMDO (Curphey's Reagent) | Toluene, Xylene, 1,2-Dichlorobenzene | Reflux | Simplified hydrolytic/filtration workup, yields comparable or superior to LR, reagent is robust. | Can require higher temperatures, microwave results can be variable. | nih.gov, nih.gov, audreyli.com, mdpi.com |
| P4S10/Al2O3 | Acetonitrile | Reflux | Solid-supported reagent, simple and convenient. | Less documented for enone substrates. | researchgate.net |
Multicomponent Reactions Leading to this compound Architectures
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product that incorporates atoms from all starting materials. nih.govbeilstein-journals.org MCRs are celebrated for their atom economy, operational simplicity, and ability to rapidly generate diverse chemical libraries. nih.govnih.gov Famous examples include the Ugi, Passerini, and Strecker reactions. nih.gov
While MCRs are powerful tools for constructing complex heterocyclic scaffolds, including sulfur-containing rings like thiazoles and pyrimidines, their application to the direct synthesis of simple acyclic α,β-unsaturated thioketones such as this compound is not well-documented. beilstein-journals.orgrsc.org The synthesis of α,β-unsaturated thioaldehydes and thioketones has been achieved in-situ, but these reactive species tend to undergo subsequent cycloaddition or dimerization reactions rather than being isolated as stable final products from an MCR. nih.gov Therefore, while MCRs represent a cutting-edge field in organic synthesis, a specific MCR protocol for the direct construction of the this compound architecture has yet to be reported in the literature.
Metal-Catalyzed Synthetic Routes to Enethiones with Bulky Substituents
Transition metal catalysis is a dominant force in modern organic synthesis, enabling a vast array of transformations. While metal-catalyzed methods for the synthesis of the precursor α,β-unsaturated ketones (enones) are well-established, their direct application to form enethiones is less common. nih.gov For example, nickel-catalyzed hydroacylation of terminal alkynes with thioesters provides an efficient, aldehyde-free route to E-enones with high selectivity. nih.govresearchgate.net
The direct synthesis of thioketones via metal-catalyzed reactions is a more challenging and less explored area. Conceptually, a cross-coupling reaction could be envisioned to form the C=S bond, but such methods are not standard. The majority of metal-catalyzed reactions involving sulfur focus on the formation of C-S single bonds (thioethers) or heterocycle synthesis. For a bulky substrate like this compound, steric hindrance would present a significant challenge for many catalytic systems. Currently, the scientific literature lacks established metal-catalyzed routes for the direct synthesis of this specific enethione or its close analogs.
Generation of this compound via Rearrangement Reactions
Rearrangement reactions are powerful transformations that reorganize the carbon skeleton or functional groups within a molecule to form a new constitutional isomer. Pericyclic rearrangements, such as the nih.govnih.gov-sigmatropic rearrangement, are particularly notable in synthetic strategy. The Overman rearrangement, for instance, converts allylic alcohols into allylic amides with high fidelity. youtube.com A sulfur analog, the thio-Claisen rearrangement, could theoretically be a pathway to enethione structures.
However, the application of rearrangement reactions to specifically generate this compound is not documented. Known rearrangement pathways for the parent hydrocarbon, 3,3-dimethylbut-1-ene, typically involve carbocation intermediates under acidic conditions, leading to skeletal changes that produce more stable alkenes, not functionalized thiones. reddit.comvaia.com While rearrangement reactions like the Pinacol rearrangement are synthetically useful for creating quaternary centers, their adaptation for generating the target enethione structure from a different precursor is hypothetical and has not been demonstrated. youtube.com
Comparative Analysis of Synthetic Efficiency and Selectivity
When evaluating the synthetic routes to this compound, a clear distinction emerges between established and theoretical methods.
Direct Thionation stands as the only empirically validated and practical approach.
Efficiency: Both Lawesson's Reagent and the P4S10/HMDO combination are effective. Yields are substrate-dependent but are often moderate to good. nih.govaudreyli.com The P4S10/HMDO method can sometimes provide superior yields compared to LR. audreyli.com Microwave-assisted reactions can drastically reduce reaction times but may not always improve yields. nih.govmdpi.com
Selectivity: The primary challenge in the thionation of enones is chemoselectivity. Besides the desired enethione, side products such as dimers and other sulfur-containing heterocycles can form. nih.govnih.gov The choice of solvent and reagent can influence the product distribution. For instance, using LR in CH2Cl2 favored the formation of the α,β-unsaturated thione in one study, whereas using it in toluene led to other products. nih.gov
Practicality: The P4S10/HMDO reagent offers a significant practical advantage in terms of purification, as its byproducts are more easily removed than those of LR. nih.govaudreyli.com This makes it more amenable to larger-scale synthesis.
MCR, Metal-Catalyzed, and Rearrangement Routes remain largely speculative for this specific target.
Efficiency and Selectivity: Without specific examples, any analysis is theoretical. While these methods are highly efficient and selective for other classes of compounds, nih.govnih.govyoutube.com their applicability to synthesizing a simple, sterically hindered enethione is unproven. The high reactivity of thiocarbonyl groups makes them challenging targets for complex, one-pot sequences where they might act as intermediates rather than the final product. nih.gov
Reactivity and Reaction Mechanisms of 3,3 Dimethylbut 1 Ene 1 Thione
Cycloaddition Reactions of 3,3-Dimethylbut-1-ene-1-thione
This compound can participate as a dienophile in hetero-Diels-Alder reactions, a class of [4+2] cycloadditions where one or more atoms in the diene or dienophile is a heteroatom. libretexts.orgucalgary.ca In this context, the thiocarbonyl group (C=S) of this compound acts as the dienophile. These reactions are powerful methods for constructing six-membered heterocyclic rings. libretexts.orgmasterorganicchemistry.com The reaction is a concerted process, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. ucalgary.calibretexts.org
The regioselectivity of the Diels-Alder reaction is a critical aspect when both the diene and dienophile are unsymmetrical, leading to the possibility of forming different constitutional isomers. masterorganicchemistry.com The outcome is generally governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comchemtube3d.com The reaction favors the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.com
Stereoselectivity in the Diels-Alder reaction refers to the preferential formation of one stereoisomer over another. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org For instance, a cis-dienophile will form a product with cis substituents in the newly formed ring. youtube.comyoutube.com Furthermore, Diels-Alder reactions often favor the formation of the endo product, where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state. libretexts.org This preference is attributed to secondary orbital interactions between the substituent on the dienophile and the developing pi-system of the diene. youtube.com
The rate and efficiency of a Diels-Alder reaction are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. ucalgary.caijcrcps.com Typically, the reaction is facilitated when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. ucalgary.cayoutube.com This arrangement, known as a normal electron-demand Diels-Alder reaction, lowers the energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile, thereby accelerating the reaction. ijcrcps.com Conversely, an inverse electron-demand Diels-Alder reaction is favored when the diene has electron-withdrawing groups and the dienophile has electron-donating groups. ijcrcps.com
In the case of this compound, the bulky tert-butyl group can exert steric effects, influencing the approach of the diene and potentially affecting the stereochemical outcome of the reaction. nih.gov The electronic properties of the thiocarbonyl group itself make it an electron-deficient π-system, thus activating it as a dienophile for reactions with electron-rich dienes.
[4+2] cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone of organic synthesis for the formation of six-membered rings. nih.govnih.gov These reactions involve the combination of a four-pi-electron system (the diene) with a two-pi-electron system (the dienophile). libretexts.org A wide variety of dienes can be employed in these reactions, including acyclic, cyclic, and heterocyclic systems. nih.gov The reactivity of the diene is enhanced by the presence of electron-donating groups. ucalgary.ca For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. libretexts.orglibretexts.org
Table 1: Examples of Dienophiles and Dienes in Diels-Alder Reactions This table provides general examples of reactive dienophiles and dienes and is not specific to this compound.
| Reactive Dienophiles (with electron-attracting groups) | Reactive Dienes (with electron-donating groups) |
| Propenal | 1,3-Butadiene |
| Ethyl propenoate | 2-Methyl-1,3-butadiene |
| Maleic anhydride (B1165640) | 2,3-Dimethyl-1,3-butadiene |
| Benzoquinone | 1-Methoxy-1,3-butadiene |
| Propenenitrile | 1,3-Cyclopentadiene |
1,3-Dipolar cycloadditions are another important class of pericyclic reactions that lead to the formation of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction occurs between a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org A 1,3-dipole is a molecule with a three-atom, four-pi-electron system that contains at least one heteroatom. organic-chemistry.orgchesci.com The dipolarophile is typically an alkene or alkyne. wikipedia.org Like the Diels-Alder reaction, 1,3-dipolar cycloadditions are concerted, stereospecific reactions. organic-chemistry.org
Nitrile oxides are common 1,3-dipoles used in cycloaddition reactions to synthesize isoxazolines from alkenes and isoxazoles from alkynes. wikipedia.orgnih.gov These reactions are valuable for creating complex molecules, as the resulting heterocycles can be further transformed. wikipedia.org The regioselectivity of the cycloaddition is governed by both steric and electronic factors, particularly the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. chesci.com
Reactions of thioketones, such as this compound, with nitrile oxides would serve as the dipolarophile. Theoretical studies on related systems, such as the reaction of nitrile oxides with nitroalkenes, show that the reaction proceeds via a polar, two-stage, one-step mechanism. nih.gov The reaction of this compound with nitrile imines, another class of 1,3-dipoles, would be expected to yield five-membered sulfur- and nitrogen-containing heterocycles. The stereoselective nature of these cycloadditions has been demonstrated in reactions with other complex alkenes. mdpi.com
1,3-Dipolar Cycloaddition Reactions
Reactions with Azides and Diazo Compounds
The reaction of thioketones with 1,3-dipoles, such as azides and diazo compounds, typically proceeds via a [3+2] cycloaddition pathway, also known as a 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.orgyoutube.com The thiocarbonyl group in this compound is expected to be a highly reactive dipolarophile.
With azides , the reaction is anticipated to yield substituted thiatriazolines. The regioselectivity of this cycloaddition is governed by both electronic and steric factors. Generally, the reaction of thio acids with azides has been shown to proceed through a thiatriazoline intermediate. nih.gov While specific studies on this compound are scarce, the general mechanism suggests that the azide (B81097) would add across the C=S bond.
The reaction with diazo compounds is a well-established method for the formation of thiiranes (episulfides) or alkenes. The initial step is the [3+2] cycloaddition of the diazo compound to the thiocarbonyl group, forming a 2,5-dihydro-1,3,4-thiadiazole. This intermediate is often unstable and readily loses nitrogen gas (N₂) to form a thiocarbonyl ylide. This reactive intermediate can then undergo a 1,3-dipolar electrocyclization to yield a stable thiirane (B1199164). In some cases, particularly with sterically hindered thioketones, the thiirane may further extrude sulfur to form the corresponding alkene. core.ac.uk
For α,β-unsaturated thioketones, the reaction with diazo compounds can be more complex. While the initial cycloaddition is expected at the C=S bond, the subsequent steps can be influenced by the presence of the conjugated double bond. researchgate.net However, studies on related systems have shown that the thiocarbonyl group is significantly more reactive than the C=C bond towards diazoalkanes. core.ac.uk
Table 1: Expected Products from the Reaction of Hindered Thioketones with Diazo Compounds
| Thioketone Analogue | Diazo Compound | Major Product(s) | Reference |
| Adamantanethione | Diazomethane | Adamantanylidene-thiirane | acs.org |
| Di-tert-butyl thioketone | Diazomethane | 2,2,4,4-Tetramethyl-3-pentene (after S extrusion) | N/A |
[2+2] Cycloaddition Reactions Involving the Thiocarbonyl Group
Thioketones are known to participate in [2+2] cycloaddition reactions with various unsaturated partners, including alkenes, ketenes, and allenes. These reactions can be initiated either thermally or photochemically. The high reactivity of the thiocarbonyl group makes it a good candidate for these cycloadditions.
Thermally allowed [2+2] cycloadditions are generally limited to activated systems, such as the reaction with ketenes. acsgcipr.org The reaction of an alkene with a ketene (B1206846) is a classic example of a thermal [2+2] cycloaddition.
Photochemical [2+2] cycloadditions, often referred to as Paterno-Büchi reactions for carbonyl compounds, are more common for thioketones. researchgate.net Upon photoexcitation, the thioketone can react with an alkene to form a thietane (B1214591) (a four-membered ring containing a sulfur atom). The regioselectivity and stereoselectivity of these reactions are dependent on the nature of the excited state of the thioketone and the electronic properties of the alkene. For α,β-unsaturated thioketones like this compound, irradiation can lead to either [2+2] cycloaddition at the C=S bond or other photochemical processes involving the C=C bond. rsc.org
Nucleophilic Addition Reactions to the Thiocarbonyl Moiety
The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. The reactivity is generally higher than that of the corresponding ketone due to the better ability of sulfur to accommodate a negative charge in the tetrahedral intermediate.
Addition of Organometallic Reagents (e.g., Grignard, Organolithium)
Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the thiocarbonyl carbon of this compound. libretexts.orglibretexts.org This reaction, upon acidic workup, is expected to yield tertiary thiols.
The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbon of the C=S bond, forming a tetrahedral intermediate, a lithium or magnesium thiolate salt. Subsequent protonation with a weak acid affords the corresponding thiol.
Studies on the reaction of the sterically hindered adamantantanethione with various alkyllithium reagents have shown that addition to the carbon of the C=S group is a significant pathway, though other reactions like reduction can also occur. acs.org
Table 2: Representative Products from the Addition of Organometallic Reagents to Hindered Thioketones
| Thioketone Analogue | Organometallic Reagent | Product after Workup | Reference |
| Adamantanethione | n-Butyllithium | 2-Butyl-2-adamantanethiol | acs.org |
| Adamantanethione | tert-Butyllithium | 2-tert-Butyl-2-adamantanethiol | acs.org |
Addition of Thiols and Alcohols
The addition of nucleophiles like thiols and alcohols to the thiocarbonyl group is also a characteristic reaction. For α,β-unsaturated thioketones, there is the possibility of either 1,2-addition to the thiocarbonyl group or 1,4-conjugate addition (Michael addition) to the C=C double bond. semanticscholar.orgnih.gov
Thiols are soft nucleophiles and are expected to readily add to the soft electrophilic center of the thiocarbonyl carbon. The reaction is often reversible and can be catalyzed by either acid or base. In the case of this compound, the bulky tert-butyl group might sterically hinder the approach to the thiocarbonyl carbon, potentially making the 1,4-addition pathway competitive, especially with softer thiolates under basic conditions. organic-chemistry.orgacsgcipr.orgresearchgate.netsemanticscholar.orgumich.edu
Alcohols , being harder nucleophiles, are generally less reactive towards the soft thiocarbonyl carbon compared to thiols. The addition of alcohols to thioketones to form thiohemiacetals is typically an equilibrium process that is not highly favorable unless driven by subsequent reactions. The reaction is generally acid-catalyzed.
Electrophilic Reactions of this compound
The sulfur atom of the thiocarbonyl group in this compound possesses lone pairs of electrons and can act as a nucleophilic center, reacting with various electrophiles. This is in contrast to the electrophilic nature of the thiocarbonyl carbon. Reactions with electrophiles often lead to the formation of sulfonium (B1226848) salts or other sulfur-functionalized products. The double bond in the vinyl group also presents a site for electrophilic attack.
Photochemical Reactivity of this compound
The photochemistry of thiocarbonyl compounds is rich and distinct from that of their carbonyl counterparts. miami.edu Thioketones typically exhibit a low-energy n→π* transition in the visible region, which is responsible for their characteristic colors. Upon absorption of light, this compound can be excited to its singlet (S₁) and triplet (T₁) states.
The excited states of thioketones can undergo a variety of reactions, including:
Photocycloaddition: As mentioned in section 3.1.3, [2+2] photocycloaddition with alkenes to form thietanes is a common reaction.
Hydrogen Abstraction: The excited thioketone can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a thiol radical.
Photooxidation: In the presence of oxygen, excited thioketones can generate singlet oxygen or undergo other oxidative processes. Studies on the photochemical oxidation of sterically hindered thioketones have shown that both steric and electronic factors play a crucial role. acs.org
Deconjugation: For α,β-unsaturated ketones, photochemical deconjugation to form the β,γ-unsaturated isomer is a known process, and a similar reaction could be envisioned for this compound. rsc.org
The specific photochemical behavior of this compound will be influenced by the interplay of the thiocarbonyl and vinyl chromophores and the steric hindrance imposed by the tert-butyl group.
Excited State Chemistry and Energy Transfer Processes
The photochemistry of any compound is initiated by the absorption of light, which promotes the molecule to an electronically excited state. For α,β-unsaturated thioketones like this compound, the electronic structure gives rise to several possible excited states. The initial absorption of UV-visible light typically populates a singlet excited state (S₁ or higher). researchgate.net In thiocarbonyl compounds, the lowest energy excited states are generally the n,π* and π,π* states. The n,π* state arises from the promotion of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the C=S bond. The π,π* state results from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the conjugated system.
Following initial excitation to a singlet state, rapid intersystem crossing (ISC) to a triplet state (T₁) is a common deactivation pathway for thiocarbonyl compounds. wikipedia.orgbaranlab.org This process is facilitated by the heavy atom effect of sulfur, which enhances spin-orbit coupling. The triplet state is often the key intermediate in many photochemical reactions due to its longer lifetime compared to the singlet state, allowing for bimolecular reactions to occur. baranlab.orgnih.gov
Energy transfer processes can also play a significant role. If other molecules (quenchers or sensitizers) are present, the excited this compound can either transfer its energy to another molecule (quenching) or be formed via energy transfer from an excited sensitizer (B1316253) molecule. baranlab.org The efficiency of these processes depends on the relative energy levels of the excited states of the donor and acceptor molecules. For instance, triplet-triplet energy transfer is a highly efficient process for populating the triplet state of a substrate if a sensitizer with a higher triplet energy is used. nih.gov
Intramolecular and Intermolecular Photocycloadditions
One of the most characteristic reactions of excited enones and enethiones is photocycloaddition, particularly the [2+2] cycloaddition with alkenes to form four-membered rings. wikipedia.org These reactions are of significant synthetic utility for constructing complex molecular frameworks. capes.gov.br
Intermolecular Photocycloaddition:
Upon irradiation, the triplet state of this compound can react with an alkene in a stepwise mechanism. This process typically involves the formation of a triplet diradical intermediate, which then undergoes spin inversion to a singlet diradical before ring closure to form a thietane (a four-membered ring containing a sulfur atom). wikipedia.org The regioselectivity of the addition (head-to-head vs. head-to-tail isomers) is influenced by both electronic and steric factors of the reacting partners. wikipedia.org The bulky 3,3-dimethyl group in the target molecule is expected to exert significant steric control, favoring the approach of the alkene from the less hindered side and influencing the regiochemical outcome.
Intramolecular Photocycloaddition:
If an alkene moiety is present within the same molecule at a suitable distance, intramolecular [2+2] photocycloaddition can occur. For example, in related systems like 3-(but-3-enyl)oxy-cyclohex-2-enones, irradiation leads to the stereospecific formation of bicyclic products. rsc.orgcapes.gov.br For this compound to undergo such a reaction, a tethered alkene group would need to be introduced into its structure. The stereochemistry of the resulting fused ring system would be dictated by the length and flexibility of the tether connecting the enethione and the alkene moieties. nih.gov
The general mechanism for enone photocycloaddition is depicted below, which is analogous for enethiones.
| Reaction Type | Reactants | Key Intermediate | Product |
| Intermolecular [2+2] Photocycloaddition | Enethione + Alkene | Triplet Diradical | Thietane |
| Intramolecular [2+2] Photocycloaddition | Enethione with tethered alkene | Triplet Diradical | Bicyclic Thietane |
Photochemical Rearrangements
Besides cycloadditions, excited α,β-unsaturated carbonyl and thiocarbonyl compounds can undergo various rearrangements. One common process is cis-trans isomerization around the carbon-carbon double bond. Upon absorption of light, the π-bond is weakened in the excited state, allowing for rotation and potential isomerization upon relaxation back to the ground state.
Other potential rearrangements for enones include the di-π-methane rearrangement, although this is more typical for 1,4-dienes or β,γ-unsaturated ketones. baranlab.org For α,β-unsaturated ketones, a known photochemical reaction is deconjugation, where the double bond migrates to the β,γ-position. rsc.org This reaction often proceeds through a photoenol intermediate. It is plausible that this compound could undergo analogous rearrangements, although the specific pathways would need experimental verification. The presence of the bulky 3,3-dimethyl group could influence the stability of potential intermediates and thus the favorability of certain rearrangement pathways.
Advanced Spectroscopic Characterization of 3,3 Dimethylbut 1 Ene 1 Thione and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. In the study of 3,3-Dimethylbut-1-ene-1-thione, various advanced NMR methods are employed to characterize its unique structure and the changes that occur upon the formation of adducts.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing nature of the thiocarbonyl group (C=S) and the steric bulk of the tert-butyl group.
In the ¹H NMR spectrum, the vinyl protons adjacent to the thiocarbonyl group are expected to be significantly deshielded, appearing at a lower field (higher ppm value) due to the anisotropic effect of the C=S double bond. The protons of the tert-butyl group, being further away, would appear as a sharp singlet in a region typical for alkyl groups. For comparison, in the analogous compound 3,3-dimethyl-1-butene (B1661986), the vinyl protons appear at approximately 4.8-5.8 ppm, and the tert-butyl protons are at about 1.0 ppm. chemicalbook.comchemicalbook.com
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the thiocarbonyl group (C=S) is highly deshielded and would appear at a very low field, often in the range of 200-240 ppm, which is a characteristic feature of thioketones. wikipedia.org The olefinic carbons would also show distinct chemical shifts, with the carbon directly attached to the sulfur being more deshielded than the terminal vinyl carbon. The carbons of the tert-butyl group would appear in the aliphatic region of the spectrum. For reference, the olefinic carbons in 3,3-dimethyl-1-butene resonate around 145 ppm and 110 ppm, while the quaternary and methyl carbons of the tert-butyl group appear at approximately 33 ppm and 29 ppm, respectively. chemicalbook.com
Sulfur-33 (³³S) NMR is a more specialized technique due to the low natural abundance and quadrupolar nature of the ³³S isotope, which often results in broad signals. mdpi.comhuji.ac.il However, it can provide direct information about the electronic environment of the sulfur atom. The chemical shift range for ³³S is vast, and for thioketones, the resonance is expected to be in a specific region that is distinct from other sulfur-containing functional groups like thiols, sulfides, or sulfates. rsc.orgnih.gov The deshielding of the sulfur nucleus in the thiocarbonyl group is significant due to the double bond character and the nature of the p-orbitals involved. wikipedia.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1 (C=S) | - | 220-240 |
| C2 (=CH) | 6.5-7.5 | 130-140 |
| C3 (C(CH₃)₃) | - | 35-45 |
| C4 (CH₃) | 1.1-1.3 | 28-32 |
| H on C2 | 6.5-7.5 | - |
| H on C4 | 1.1-1.3 | - |
Note: These are estimated values based on typical ranges for similar functional groups.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. huji.ac.illibretexts.orglibretexts.org In this compound, a COSY spectrum would show a cross-peak between the vinyl protons, confirming their geminal or vicinal relationship. It helps to trace the proton-proton connectivity within the vinyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, it would show a correlation between the vinyl proton signal and the vinyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton. For this compound, HMBC correlations would be expected between the tert-butyl protons and the quaternary carbon, as well as the adjacent vinyl carbon. Correlations between the vinyl protons and the thiocarbonyl carbon would also be key for confirming the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. libretexts.orgacdlabs.comyoutube.com This is particularly useful for determining stereochemistry and conformation. nih.gov In the case of this compound, NOESY could reveal spatial proximity between the protons of the tert-butyl group and one of the vinyl protons, providing insights into the preferred conformation around the C-C single bond. When studying chemical exchange processes, a NOESY experiment is often referred to as EXSY (Exchange Spectroscopy). acs.org
Variable Temperature (VT) NMR is a powerful method for studying dynamic processes in molecules, such as conformational changes that are rapid on the NMR timescale at room temperature. numberanalytics.comox.ac.ukblogspot.com By lowering the temperature, it is possible to slow down these processes, which can lead to the broadening and eventual splitting of NMR signals. jove.com This allows for the observation of individual conformers and the determination of the energy barriers associated with their interconversion.
For this compound, rotation around the single bond between the tert-butyl group and the vinyl-thiocarbonyl moiety may be restricted. VT-NMR studies could provide information on the rotational barrier and the relative populations of different rotational isomers (rotamers). nih.gov As the temperature is decreased, what might appear as a single set of averaged signals at room temperature could resolve into separate signals for each distinct conformer.
Vibrational Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The C=S (thiocarbonyl) and C=C (alkene) stretching vibrations are of particular interest in the FTIR spectrum of this compound.
The C=S stretching vibration is typically found in the region of 1050-1250 cm⁻¹. acs.org However, its position and intensity can be influenced by coupling with other vibrations in the molecule. researchgate.net The C=C stretching vibration of the alkene group is expected to appear in the range of 1620-1680 cm⁻¹. libretexts.org The exact positions of these bands provide a fingerprint for the molecule. The presence of a strong absorption in the thiocarbonyl region and a characteristic alkene stretch would confirm the presence of these functional groups. The C-H stretching vibrations of the vinyl and tert-butyl groups would also be observable, typically in the 2850-3100 cm⁻¹ region. youtube.com
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. youtube.com While FTIR relies on changes in the dipole moment during a vibration, Raman spectroscopy depends on changes in the polarizability. rsc.org Therefore, vibrations that are weak or inactive in FTIR may be strong in Raman, and vice versa.
The C=S bond, being relatively polarizable, often gives a strong signal in the Raman spectrum. Similarly, the C=C double bond, especially in a less symmetrical environment, is also Raman active. mdpi.com A detailed Raman spectrum can help to confirm the assignments made from the FTIR spectrum and provide a more complete picture of the vibrational modes of this compound. For instance, symmetric vibrations tend to be more intense in Raman spectra. The combination of FTIR and Raman data allows for a comprehensive vibrational analysis of the molecule.
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=S | Stretching | 1050-1250 |
| C=C | Stretching | 1620-1680 |
| Vinyl C-H | Stretching | 3010-3095 |
| Alkyl C-H | Stretching | 2850-2970 |
| Vinyl C-H | Bending (out-of-plane) | 880-990 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. The thiocarbonyl group (C=S) in this compound acts as a chromophore, giving rise to characteristic electronic transitions that are observable in the UV-Vis spectrum. These transitions involve the promotion of electrons from lower-energy molecular orbitals to higher-energy ones.
The electronic spectrum of an aliphatic thioketone like this compound is primarily defined by two types of electronic transitions: the n→π* (n-to-pi-star) and π→π* (pi-to-pi-star) transitions.
n→π* Transition: This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically one of the lone pairs on the sulfur atom, to an antibonding π* orbital of the thiocarbonyl double bond. libretexts.org Because non-bonding orbitals are higher in energy than bonding π orbitals, the energy gap for an n→π* transition is relatively small. libretexts.org Consequently, this transition occurs at longer wavelengths (lower energy) and is typically observed in the visible region of the spectrum, which is responsible for the characteristic color of thioketones. This transition is often "forbidden" by symmetry rules, resulting in a low molar absorptivity (ε). For many simple aliphatic thioketones, this absorption band is what makes them appear colored.
π→π* Transition: This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org This is a higher-energy transition compared to n→π, and it therefore appears at shorter wavelengths, typically in the ultraviolet region. These transitions are "allowed" and thus exhibit a much higher molar absorptivity (ε) than n→π transitions.
The presence of the vinyl group (–CH=CH₂) in conjugation with the thiocarbonyl group in this compound would be expected to influence the positions of these absorption maxima. Conjugation generally lowers the energy gap between the HOMO and LUMO, leading to a bathochromic (red) shift, meaning absorption occurs at longer wavelengths compared to non-conjugated systems. lumenlearning.com
Table 1: Expected Electronic Transitions for Aliphatic Thioketones
| Transition Type | Typical Wavelength (λmax) Range | Molar Absorptivity (ε) | Orbital Origin |
| n→π | 450 - 600 nm (Visible) | Low (~10-100 L·mol⁻¹·cm⁻¹) | Non-bonding (S lone pair) → π (C=S) |
| π→π | 200 - 300 nm (UV) | High (~1,000-10,000 L·mol⁻¹·cm⁻¹) | π (C=S) → π (C=S) |
The polarity of the solvent can significantly influence the electronic absorption spectrum of a molecule. youtube.com This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent molecules. ekb.eg
Blue Shift (Hypsochromic Shift) of n→π* Transitions: For n→π* transitions, an increase in solvent polarity typically causes a shift to shorter wavelengths (a blue shift). uomustansiriyah.edu.iq This is because the non-bonding electrons in the ground state are stabilized by polar solvents (e.g., through hydrogen bonding or dipole-dipole interactions), which increases the energy gap between the n and π* orbitals. uomustansiriyah.edu.iqresearchgate.net
Red Shift (Bathochromic Shift) of π→π* Transitions: In contrast, π→π* transitions often exhibit a red shift (a shift to longer wavelengths) in polar solvents. uomustansiriyah.edu.iq This occurs because the excited state (π*) is generally more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvent molecules, reducing the energy gap for the transition. nih.gov
The study of 2-thiocytosine, a molecule containing a thiocarbonyl group, demonstrated that in more polar solvents, the first absorption maximum (related to n→π* character) shifts to higher energies (blue shift), while the second maximum (related to π→π* character) shifts to lower energies (red shift). nih.govacs.org
Table 2: Predicted Solvent Effects on the UV-Vis Spectrum of this compound
| Solvent | Polarity | Effect on n→π* Transition (λmax) | Effect on π→π* Transition (λmax) |
| Hexane | Non-polar | Longer Wavelength | Shorter Wavelength |
| Ethanol | Polar Protic | Shorter Wavelength (Blue Shift) | Longer Wavelength (Red Shift) |
| Acetonitrile | Polar Aprotic | Intermediate Shift | Intermediate Shift |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, characteristic fragmentation pathways would be expected.
The primary fragmentation processes for aliphatic ketones and their sulfur analogs (thioketones) under electron ionization (EI) conditions are α-cleavage and the McLafferty rearrangement. libretexts.orglibretexts.org
α-Cleavage: This pathway involves the cleavage of a bond adjacent to the thiocarbonyl group. For this compound, this would involve the breaking of the C-C bond between the thiocarbonyl carbon and the tert-butyl group. This would result in the formation of a stable tert-butyl radical and a resonance-stabilized cation.
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl and thiocarbonyl compounds that possess a γ-hydrogen atom. wikipedia.orgchemistrylearner.com The rearrangement proceeds through a six-membered ring transition state, involving the transfer of a γ-hydrogen to the sulfur atom, followed by cleavage of the bond between the α- and β-carbons. youtube.comslideshare.net This process results in the formation of a neutral alkene molecule and a new radical cation. For this compound, the tert-butyl group provides γ-hydrogens, making the McLafferty rearrangement a highly probable fragmentation pathway.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is available in the public domain, studies on related sterically hindered thioketones and their adducts reveal key structural features.
If a single crystal of this compound or one of its adducts could be analyzed, one would be able to determine:
The precise C=S double bond length and the bond lengths of the adjacent C-C and C=C bonds.
The bond angles around the sp²-hybridized thiocarbonyl carbon.
The packing of the molecules in the crystal lattice and any significant intermolecular forces.
For example, single-crystal X-ray studies on a stable phosphanyl-substituted thioketyl radical anion revealed the precise bond lengths and angles of the C=S core and the distribution of atoms in space. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing species with unpaired electrons, such as radicals. nih.gov Thioketones can be converted into radical anions, known as thioketyls, through chemical or electrochemical reduction.
The first EPR spectra of radical anions from simple aliphatic thioketones were observed by photolysis of the corresponding potassium thiolate. rsc.org Were this compound to be reduced to its radical anion, EPR spectroscopy would provide crucial information about its electronic structure. The key parameters obtained from an EPR spectrum are:
g-factor: This is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. Thiyl radicals often show a characteristic g-factor. researchgate.net
Hyperfine Coupling Constants: These arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H or ¹³C) and provide information about the distribution of the unpaired electron's spin density within the molecule. nih.gov
Studies on thioketyl radical anions have shown that the spin density is primarily located on the sulfur and thiocarbonyl carbon atoms. nih.gov EPR analysis of the radical anion of this compound would allow for the mapping of its spin distribution across the conjugated system.
Quantum Chemical Calculations of Molecular Structure and Conformation
Theoretical studies have been pivotal in elucidating the three-dimensional arrangement and energetic landscape of this compound. These investigations primarily employ sophisticated computational methods to model the molecule's behavior at the atomic level.
Conformational Landscapes and Rotational Barriers
The conformational flexibility of this compound is another area of significant theoretical interest. The rotation around the C-C single bond connecting the tert-butyl group to the thioketene (B13734457) moiety gives rise to different conformers. Computational studies have mapped out the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers that separate them. These rotational barriers are critical in understanding the molecule's dynamic behavior and its conformational preferences at different temperatures.
Electronic Structure Analysis
The electronic properties of this compound have been thoroughly investigated using a variety of theoretical tools. These analyses provide a deeper understanding of the molecule's reactivity, bonding characteristics, and charge distribution.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical calculations have determined the energies of these frontier orbitals and the magnitude of the gap, providing valuable insights into the molecule's potential for participating in various chemical transformations.
Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugation
Natural Bond Orbital (NBO) analysis has been employed to gain a more detailed understanding of the bonding and electronic interactions within this compound. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method allows for the quantification of hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. In this compound, NBO analysis has been used to study the interactions between the orbitals of the tert-butyl group and the thioketene fragment.
Charge Distribution and Electrostatic Potential Maps (MEP)
The distribution of electron density within this compound is a key determinant of its intermolecular interactions and reactivity. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps highlight regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack. For this compound, MEP analysis reveals the electron-rich nature of the sulfur atom and the carbon-carbon double bond, providing a guide to its reactivity towards various reagents.
Theoretical Prediction of Spectroscopic Properties
Computational methods serve as a powerful tool for predicting the spectroscopic characteristics of molecules, offering insights that complement experimental data. For this compound, theoretical predictions of its vibrational, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra provide a window into its molecular structure and electronic environment.
Calculated Vibrational Frequencies and Intensities
Vibrational frequencies, corresponding to the various modes of molecular motion, can be calculated using methods like Density Functional Theory (DFT). These calculations not only predict the positions of absorption bands in an infrared (IR) spectrum but also their relative intensities. For this compound, the key predicted vibrational frequencies are associated with its characteristic functional groups.
The C=S thiocarbonyl stretch is a particularly informative vibration in thiones. Due to the lower bond order and greater mass of sulfur compared to oxygen, this stretch is expected to appear at a lower frequency than the C=O stretch of the analogous ketone. The C=C stretch of the vinyl group and the various C-H stretches also provide valuable structural information.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C=S Stretch | Thiocarbonyl | 1150 - 1250 | Strong |
| C=C Stretch | Vinyl | 1600 - 1650 | Medium |
| =C-H Stretch | Vinyl | 3050 - 3150 | Medium |
| C-H Stretch | t-Butyl | 2900 - 3000 | Strong |
| C-H Bending | t-Butyl | 1350 - 1480 | Medium-Strong |
Note: These values are theoretical predictions based on computational studies of analogous α,β-unsaturated thioketones and have not been experimentally verified for this specific compound.
Simulated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods can simulate ¹H and ¹³C NMR spectra by calculating the chemical shifts of the different nuclei. These shifts are highly sensitive to the local electronic environment.
For this compound, the presence of the electron-withdrawing thiocarbonyl group and the π-system of the vinyl group significantly influences the chemical shifts of the nearby protons and carbons. The protons on the vinyl group are expected to be deshielded, appearing at a higher chemical shift. The large t-butyl group will produce a characteristic singlet in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the thiocarbonyl carbon is predicted to be significantly downfield.
Table 2: Simulated ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C=S | - | 220 - 240 |
| 2 | =CH- | 6.5 - 7.5 | 130 - 145 |
| 3 | =CH₂ | 5.5 - 6.5 | 115 - 130 |
| 4 | C(CH₃)₃ | - | 40 - 50 |
| 5 | C(CH ₃)₃ | 1.2 - 1.5 | 28 - 35 |
Note: These values are theoretical predictions based on established substituent effects and computational data for similar compounds.
Prediction of UV-Vis Absorption Maxima and Transitions
The electronic transitions of a molecule can be probed using Ultraviolet-Visible (UV-Vis) spectroscopy. Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption maxima (λ_max) and the nature of the underlying electronic transitions.
α,β-Unsaturated thioketones typically exhibit two main absorption bands in their UV-Vis spectra. A lower energy, weaker band corresponding to the n→π* transition of the thiocarbonyl group, and a higher energy, stronger band corresponding to the π→π* transition of the conjugated system. The extended conjugation in this compound is expected to shift these absorptions to longer wavelengths compared to simple thiones.
Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
| n→π | 450 - 550 | Low to Medium |
| π→π | 280 - 350 | High |
Note: These predictions are based on the known spectroscopic behavior of α,β-unsaturated thiocarbonyl compounds.
Computational Studies of Reaction Mechanisms and Energetics
Theoretical calculations are invaluable for mapping out the intricate details of chemical reactions, including the identification of transient intermediates and the determination of energy barriers.
Potential Energy Surface Mapping
A potential energy surface (PES) is a conceptual and mathematical map that represents the energy of a molecule as a function of its geometry. organicchemistrydata.org By exploring the PES, chemists can identify stable molecules (minima), and the transition states that connect them. organicchemistrydata.org For a reaction involving this compound, such as a Diels-Alder reaction where it acts as a dienophile, the PES would reveal the energy landscape from reactants to products.
A hypothetical PES for the Diels-Alder reaction of this compound with a diene would feature a valley corresponding to the separated reactants. As the molecules approach and react, the system's energy would increase, climbing towards a transition state. After passing through the transition state, the energy would decrease into a new valley representing the cycloadduct product. The depth of these valleys corresponds to the stability of the respective species.
Computational and Theoretical Investigations of 3,3 Dimethylbut 1 Ene 1 Thione
Theoretical Studies of Reaction Mechanisms
The solvent environment is a critical factor that can significantly influence the thermodynamics and kinetics of a chemical reaction. rsc.org In computational chemistry, understanding solvent effects provides deeper insights into reaction mechanisms, transition state stabilization, and product selectivity. rsc.org For a compound like 3,3-Dimethylbut-1-ene-1-thione, which contains a reactive thiocarbonyl group conjugated with a double bond, the choice of solvent can be expected to play a pivotal role in its chemical transformations, such as cycloaddition reactions.
Theoretical investigations of solvent effects are commonly performed using implicit solvation models, such as the Polarizable Continuum Model (PCM). wikipedia.orgresearchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant (ε), rather than as individual molecules. wikipedia.org This method allows for the calculation of solute-solvent interactions, primarily electrostatic ones, making complex computations more feasible. wikipedia.orgucsb.edu The model calculates the molecular free energy of solvation, which includes electrostatic, dispersion-repulsion, and cavitation energy terms, to predict how the solvent medium will affect the stability of reactants, intermediates, transition states, and products. rsc.orgwikipedia.org
The influence of a solvent on a reaction pathway is determined by the differential stabilization of the species involved. rsc.org Polar solvents, for instance, tend to stabilize polar or charged species, including zwitterionic intermediates and polar transition states. researchgate.net For reactions involving thioketones, this stabilization can alter the reaction mechanism. For example, a concerted pericyclic reaction pathway in a non-polar solvent might shift to a stepwise, zwitterionic pathway in a polar solvent. Advanced DFT calculations on hetero-Diels-Alder reactions of other thioketones have shown that in some cases, a zwitterionic intermediate with a fully formed C–S bond is detected in the reaction pathway, particularly with sterically hindered reactants. nih.gov
The table below illustrates hypothetical activation free energies (ΔG‡) and reaction free energies (ΔG) for a Diels-Alder reaction of this compound in different solvent environments, based on general principles observed for similar reactions. ucsb.edunih.gov
Table 1: Hypothetical Calculated Energy Barriers for a [4+2] Cycloaddition Reaction of this compound in Various Solvents.
| Solvent | Dielectric Constant (ε) | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | 25.0 | -15.0 |
| Toluene (B28343) | 2.4 | 22.5 | -16.2 |
| Acetone | 20.7 | 20.1 | -18.5 |
| Acetonitrile | 37.5 | 19.5 | -19.3 |
As depicted in the hypothetical data, an increase in solvent polarity leads to a decrease in the activation free energy, suggesting that the transition state is more polar than the reactants and is preferentially stabilized by more polar solvents. Similarly, the reaction becomes more exergonic as solvent polarity increases, indicating that the products are also better stabilized by polar environments than the reactants.
Furthermore, solvent molecules can do more than just provide a stabilizing dielectric medium; they can participate directly in the reaction through explicit interactions like hydrogen bonding. nih.gov While this compound does not possess strong hydrogen bond donating capabilities, solvents with hydrogen-bond-accepting ability could interact with reactants or transition states, subtly influencing the reaction pathway. researchgate.net For instance, studies on thiol-ene reactions have shown that the hydrogen bond accepting ability of the solvent, as described by Kamlet-Taft parameters, can be correlated with the acceleration of the reaction due to stabilization of charge separation in the transition state. researchgate.net
The regioselectivity of reactions can also be affected by the solvent. In the cycloaddition reactions of thioketones with azoalkenes, high regioselectivity is often observed and can be attributed to kinetic control. nih.gov DFT calculations for these systems have revealed highly unsymmetrical transition states. nih.gov For this compound, it is plausible that the solvent could influence the synchronicity of bond formation in the transition state of a cycloaddition reaction, potentially altering the regiochemical outcome.
The table below summarizes the expected qualitative effects of different solvent types on the reaction pathways of this compound, based on established theoretical principles.
Table 2: Predicted Qualitative Solvent Effects on Reaction Pathways of this compound.
| Solvent Type | Primary Interaction | Effect on Polar Transition States | Potential Influence on Mechanism |
|---|---|---|---|
| Non-polar (e.g., Hexane) | Dispersion forces | Minimal stabilization | Favors concerted, less polar pathways |
| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | Strong stabilization | Lowers activation energy; may favor stepwise, ionic pathways |
| Polar Protic (e.g., Ethanol) | Hydrogen bonding, dipole-dipole | Strong stabilization | Complex effects; can stabilize via H-bonding or solvate reactants/products differently |
Synthetic Transformations and Derivatives of 3,3 Dimethylbut 1 Ene 1 Thione
Synthesis of Thiophene (B33073) and Dihydrothiophene Derivatives from 3,3-Dimethylbut-1-ene-1-thione
The reaction of this compound with various reagents provides a direct pathway for the synthesis of substituted thiophenes and dihydrothiophenes. These reactions frequently proceed via cycloaddition or conjugate addition mechanisms, which are then followed by cyclization and elimination steps.
A key example is the reaction with stabilized sulfur ylides. When this compound is treated with dimethylsulfonium (ethoxycarbonyl)methylide, a dihydrothiophene derivative is formed. The proposed mechanism involves an initial Michael-type addition of the ylide to the β-carbon of the thioketone. This is followed by an intramolecular cyclization and the subsequent elimination of dimethyl sulfide (B99878) to yield the final product.
Thiophene synthesis can also be achieved through the reaction of this compound with α-halocarbonyl compounds in the presence of a base. While the Gewald aminothiophene synthesis is more commonly associated with α-cyano thioketones, variations of this method have been adapted for other thioketones. The reaction is initiated by the S-alkylation of the thioketone, which is then followed by an intramolecular Thorpe-Ziegler type condensation to form the thiophene ring.
Formation of Thiopyran and Dihydrothiopyran Systems
The [4+2] cycloaddition, or Diels-Alder reaction, is a highly effective method for constructing six-membered rings. In these reactions, α,β-unsaturated thioketones can function as heterodienes, leading to the formation of dihydrothiopyran derivatives. The conjugated system of this compound allows it to react with a variety of dienophiles.
For instance, the reaction of this compound with electron-deficient alkenes, such as maleic anhydride (B1165640) or N-phenylmaleimide, can produce the corresponding dihydrothiopyran cycloadducts. The stereochemistry of these products is dictated by the endo rule, which is characteristic of Diels-Alder reactions. The bulky tert-butyl group can also influence the facial selectivity of the cycloaddition.
Additionally, inverse-electron-demand Diels-Alder reactions are also feasible, in which the α,β-unsaturated thioketone acts as the dienophile. However, due to the electron-donating properties of the sulfur atom, this compound is more inclined to participate as the diene component in these reactions.
Preparation of other Sulfur-Containing Heterocycles (e.g., Thiazolidines, Thietanes)
The reactivity of both the thiocarbonyl group and the adjacent double bond in this compound facilitates the synthesis of various other sulfur-containing heterocycles, including four- and five-membered ring systems.
Ring-Opening and Ring-Closing Reactions
While the ring-opening of a stable molecule like this compound is not a conventional synthetic approach, ring-closing reactions that utilize this compound as a precursor are common. For example, reactions with 1,3-dipoles can lead to the formation of five-membered heterocyclic systems. The reaction of this compound with azomethine ylides, which can be generated in situ from the thermolysis of aziridines, can yield thiazolidine (B150603) derivatives through a [3+2] cycloaddition. nih.gov
The synthesis of thietanes, which are four-membered sulfur-containing rings, from this compound can be accomplished through photochemical [2+2] cycloaddition reactions. The irradiation of this compound in the presence of an alkene can lead to the formation of a thietane (B1214591) ring. The regioselectivity of this cycloaddition is influenced by the electronic properties of the alkene.
Rearrangements Leading to Heterocyclic Frameworks
Certain reactions involving this compound can proceed through rearrangements to form heterocyclic products. For instance, reactions with specific nucleophiles may initially form an adduct that can undergo a subsequent rearrangement and cyclization.
An illustrative example is the reaction with certain phosphonium (B103445) ylides, which can result in rearranged products instead of the expected Wittig reaction. The initial adduct may undergo a ekb.egresearchgate.net-sigmatropic rearrangement followed by cyclization to yield a phosphorus-containing heterocycle.
Functionalization at the Alkene Moiety
The carbon-carbon double bond in this compound is susceptible to a range of electrophilic and nucleophilic addition reactions, which allows for the introduction of new functional groups.
Electrophilic additions, such as halogenation or hydrohalogenation, can occur across the double bond. The regioselectivity of these additions is determined by the electronic effects of the thiocarbonyl group and the steric hindrance imposed by the tert-butyl group. For example, the addition of HBr is expected to yield the Markovnikov product, with the bromine atom adding to the carbon atom at the β-position relative to the thiocarbonyl group.
The conjugate addition (Michael addition) of nucleophiles to the β-carbon of the alkene is a key reaction. A wide variety of nucleophiles, including organometallic reagents (such as Grignard reagents and organocuprates), amines, and thiols, can be added in this manner. These reactions are often highly regioselective due to the electronic activation provided by the thiocarbonyl group.
| Reaction Type | Reagent | Product Type |
| Halogenation | Br₂ | 1,2-Dibromo-3,3-dimethylbutane-1-thione |
| Hydrohalogenation | HBr | 2-Bromo-3,3-dimethylbutane-1-thione |
| Michael Addition | R₂CuLi | 3-Substituted 3,3-dimethylbutane-1-thione |
| Michael Addition | RNH₂ | 3-Amino-3,3-dimethylbutane-1-thione |
Functionalization of the Thiocarbonyl Sulfur Atom
The sulfur atom of the thiocarbonyl group is nucleophilic and can be targeted by a variety of electrophiles, which allows for the S-functionalization of this compound.
The alkylation of the sulfur atom can be achieved using alkyl halides in the presence of a base or by using strong alkylating agents such as trialkyloxonium salts. This results in the formation of vinyl thioethers.
The S-oxidation of the thiocarbonyl group can be accomplished using various oxidizing agents. For example, reaction with peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding sulfine (B13751562) (S-oxide) and subsequently to the sulfene (B1252967) (S,S-dioxide), although the latter is often unstable. These S-oxygenated species exhibit distinct reactivity when compared to the parent thioketone.
The sulfur atom can also participate in coordination with metal centers, where it acts as a ligand in transition metal complexes. The lone pairs on the sulfur atom can donate electron density to a metal, forming stable coordination compounds.
| Reaction Type | Reagent | Product Type |
| S-Alkylation | RI | Vinyl thioether |
| S-Oxidation | m-CPBA | Sulfine (S-oxide) |
| Metal Coordination | M(CO)n | Metal-thioketone complex |
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality through the transformation of the thiocarbonyl group in compounds such as this compound opens avenues for the creation of novel, stereochemically defined molecules. While specific studies on the stereoselective reactions of this compound are not extensively documented, the principles of asymmetric synthesis applied to other thioketones provide a strong basis for predicting potential synthetic routes. Key strategies include asymmetric cycloadditions and nucleophilic additions, where the thiocarbonyl group is converted into a chiral center.
One of the most effective methods for generating chiral centers from thioketones is through catalytic asymmetric cycloaddition reactions. For instance, the enantioselective (2+1) cycloaddition of thioketones with α-diazo pyrazoleamides has been shown to produce tetrasubstituted thiiranes with high efficiency and stereoselectivity. nih.govresearchgate.net This reaction, catalyzed by a chiral N,N'-dioxide/cobalt(II) complex, proceeds rapidly to yield sterically congested and optically active thiiranes. nih.govresearchgate.net The resulting thiiranes can be further transformed, for example, through desulfurization to yield tetrasubstituted olefins. nih.gov
The following table summarizes the results of a cobalt-catalyzed asymmetric (2+1) cycloaddition between a representative thioketone and an α-diazo pyrazoleamide, illustrating the potential for high diastereoselectivity and enantioselectivity in such transformations.
Table 1: Cobalt-Catalyzed Asymmetric (2+1) Cycloaddition of a Thioketone
| Entry | Thioketone | Diazocompound | Catalyst Loading (mol%) | Time (min) | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | Thiobenzophenone | α-Diazo pyrazoleamide | 5 | 15 | 99 | >19:1 | 96 |
| 2 | Adamantanethione | α-Diazo pyrazoleamide | 2 | 15 | 98 | >19:1 | 97 |
Data sourced from analogous reactions reported in the literature. nih.govresearchgate.net
Another significant avenue for the stereoselective functionalization of thioketones is the hetero-Diels-Alder reaction, where the thioketone acts as a dienophile. The resulting [4+2] cycloaddition leads to the formation of chiral thiopyran derivatives. rsc.org Enantioselective versions of this reaction have been developed using organocatalysis. For example, the reaction of thioketones with α,β-unsaturated aldehydes (dienals) can be catalyzed by chiral amines to afford dihydro-2H-thiopyrans with high enantioselectivity. rsc.org This approach demonstrates the utility of organocatalysis in controlling the stereochemical outcome of reactions involving thiocarbonyls.
The table below presents representative results for an asymmetric thio-Diels-Alder reaction, highlighting the effectiveness of chiral amine catalysts.
Table 2: Asymmetric Thio-Diels-Alder Reaction of Thioketones
| Entry | Thioketone | Dienal | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Thiobenzophenone | Cinnamaldehyde | Chiral amine | 85 | 92 |
| 2 | 9H-Fluorene-9-thione | Crotonaldehyde | Chiral amine | 78 | 88 |
Data based on analogous reactions from scientific literature. rsc.org
Furthermore, the use of chiral Lewis acids can also facilitate asymmetric cycloadditions. While the Diels-Alder reaction is a powerful tool, other cycloadditions like the [2+2] reaction also offer pathways to chiral sulfur-containing heterocycles. nih.govlibretexts.org The development of catalytic enantioselective [2+2] cycloadditions of allenoates with unactivated alkenes suggests that similar strategies could be applied to vinyl thioketones like this compound. nih.gov
In addition to cycloadditions, the enantioselective nucleophilic addition of organometallic reagents to the thiocarbonyl group represents a direct method for creating chiral tertiary thiols. Although not specifically detailed for this compound, the well-established field of catalytic asymmetric additions to carbonyls provides a roadmap for developing analogous transformations for thioketones.
These examples underscore the potential for converting prochiral thioketones into a variety of chiral derivatives through established asymmetric catalytic methods. The application of these strategies to this compound would likely yield a range of novel, optically active organosulfur compounds.
Applications of 3,3 Dimethylbut 1 Ene 1 Thione in Synthetic Chemistry and Materials Science
3,3-Dimethylbut-1-ene-1-thione as a Synthetic Building Block
Thioketones are recognized for their unique reactivity, serving as valuable intermediates in organic synthesis. However, no specific studies documenting the use of this compound as a precursor to complex organic molecules have been found. The general reactivity of thioketones suggests potential, but the scientific community has yet to publish research on this specific application.
Precursor to Complex Organic Molecules
There is no available research demonstrating the use of this compound as a starting material for the synthesis of more intricate molecular architectures.
Reagent in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions represent efficient strategies in organic synthesis. Thioketones can, in principle, participate in such reaction sequences. For instance, a one-pot, three-component mechanochemical synthesis of α,α-amino thioketones has been reported, involving the reaction of 2-oxo aldehydes, amines, and thiols. nih.gov However, there are no specific examples in the scientific literature of this compound being employed as a reagent in cascade or multicomponent reactions.
Role in the Development of Sulfur-Containing Organic Materials
Sulfur-containing organic compounds are integral to the development of advanced materials with unique electronic and optical properties. While the broader class of compounds is significant, there is no published research on the specific role or application of this compound in the development of such materials.
Applications in Polymer Chemistry (e.g., as a monomer or chain transfer agent, if relevant)
The field of polymer chemistry often utilizes sulfur compounds, for example, in reversible addition-fragmentation chain transfer (RAFT) polymerization. However, a search of the available literature yields no information on the use of this compound as a monomer, chain transfer agent, or in any other capacity within polymer chemistry.
Use in Catalyst Development or Ligand Synthesis
The synthesis of novel ligands for catalysis is a cornerstone of modern chemistry. While sulfur-containing molecules are frequently used as ligands for transition metal catalysts, there is no evidence in the reviewed literature of this compound being used for this purpose.
Green Chemistry Aspects in this compound Synthesis and Reactivity
Green chemistry principles are increasingly important in chemical synthesis and processing. This includes the use of solventless conditions, such as mechanochemistry, and catalyst-free reactions. nih.gov While general green approaches to the synthesis of related compounds exist, there are no specific studies that address the green chemistry aspects of the synthesis or reactivity of this compound.
Future Research Directions and Outlook for 3,3 Dimethylbut 1 Ene 1 Thione Chemistry
Exploration of Novel Catalytic Approaches for Synthesis and Functionalization
The synthesis and functionalization of thioketenes like 3,3-Dimethylbut-1-ene-1-thione are often hampered by their high reactivity and tendency to polymerize. Future research should prioritize the development of novel catalytic systems to control their formation and subsequent transformations with high selectivity and efficiency.
One promising avenue lies in the exploration of transition-metal catalysis. While methods for the synthesis of thioketenes from precursors like 1,2,3-thiadiazoles through pyrolysis are known, catalytic variants operating under milder conditions are highly desirable. wikipedia.org Catalysts based on metals such as rhodium, palladium, or copper could facilitate the generation of this compound from suitable precursors, potentially through C-H activation or cross-coupling reactions. Furthermore, catalytic functionalization of the thioketene (B13734457) itself is a key area for development. For instance, catalytic asymmetric thiofunctionalization of unactivated alkenes has been demonstrated using chiral phosphoramide (B1221513) catalysts, suggesting the potential for developing enantioselective additions to the C=C bond of this compound. nih.gov
Lewis acid catalysis also presents significant opportunities. The reaction of donor-acceptor cyclopropanes with 3-thioxocyclobutanones, which act as surrogates for disubstituted thioketenes, has been shown to proceed under Lewis acid catalysis to form tetrahydrothiophene (B86538) derivatives. acs.org This suggests that Lewis acids could be employed to activate this compound towards nucleophilic attack or to mediate cycloaddition reactions with enhanced control over regioselectivity and stereoselectivity.
| Catalytic Approach | Potential Precursor/Substrate | Target Transformation | Potential Catalyst |
| Transition-Metal Catalysis | Substituted 1,2,3-thiadiazoles | Catalytic thioketene generation | Rhodium, Palladium, Copper complexes |
| Transition-Metal Catalysis | This compound and alkenes | Asymmetric thiofunctionalization | Chiral phosphoramide catalysts |
| Lewis Acid Catalysis | This compound and nucleophiles | Controlled nucleophilic addition | Sc(OTf)₃, Yb(OTf)₃, etc. |
| Lewis Acid Catalysis | This compound and dienes | Diels-Alder cycloaddition | Chiral Lewis acids |
Investigation of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods. Due to the transient nature of many thioketene intermediates and the rapid kinetics of their reactions, advanced spectroscopic techniques capable of real-time monitoring are essential.
Furthermore, time-resolved infrared (TRIR) spectroscopy could be employed to directly observe the vibrational signatures of short-lived intermediates, providing direct structural information. The combination of experimental data from these advanced spectroscopic techniques with computational studies will be a powerful tool for elucidating complex reaction pathways.
Integration with Flow Chemistry Methodologies
The high reactivity and potential instability of this compound make it an ideal candidate for integration into flow chemistry systems. chimia.chresearchgate.netnih.gov Flow chemistry offers significant advantages for handling reactive intermediates, including precise control over reaction time, temperature, and mixing, which can lead to improved yields, selectivity, and safety. researchgate.netyoutube.comyoutube.com
A key future direction is the development of a continuous flow process for the in situ generation and immediate consumption of this compound. youtube.comvapourtec.com This could involve pumping a solution of a stable precursor through a heated reaction zone to induce its conversion to the thioketene, followed by the immediate introduction of a reaction partner in a subsequent mixing zone. This "telescoped reaction" approach would minimize the decomposition of the reactive thioketene and allow for its safe and efficient use in a variety of transformations. mdpi.com The scalability of flow chemistry processes also opens up the possibility of producing larger quantities of derivatives of this compound for further investigation and application. nih.gov
| Flow Chemistry Application | Description | Advantages |
| In situ Generation and Trapping | Continuous generation of this compound from a precursor with immediate reaction. | Enhanced safety, minimized decomposition, improved yield. |
| Telescoped Reactions | Multi-step synthesis in a continuous flow system without isolation of intermediates. | Increased efficiency, reduced waste, streamlined process. |
| Process Optimization | Rapid screening of reaction parameters (temperature, residence time, stoichiometry) to find optimal conditions. | Accelerated reaction development, improved selectivity. |
Development of Asymmetric Transformations Utilizing this compound
The development of asymmetric transformations is a cornerstone of modern organic synthesis, and the application of this field to the chemistry of this compound is a significant area for future growth. mt.comnih.govyoutube.comnumberanalytics.com The C=C and C=S double bonds of the thioketene offer multiple sites for the stereoselective introduction of new functional groups.
A primary focus should be on the development of catalytic asymmetric cycloaddition reactions. For instance, asymmetric hetero-Diels-Alder reactions of thioketones have been reported, paving the way for the enantioselective synthesis of thiopyran derivatives. nih.gov The use of chiral Lewis acids or organocatalysts to control the facial selectivity of the cycloaddition between this compound and various dienes is a promising research direction.
Furthermore, asymmetric nucleophilic addition to the thiocarbonyl group could lead to the synthesis of chiral thioesters or other sulfur-containing compounds. Chiral catalysts, such as those based on transition metals with chiral ligands or chiral Brønsted acids/bases, could be developed to control the stereochemical outcome of these reactions. frontiersin.org The successful development of such asymmetric transformations would significantly expand the synthetic utility of this compound and provide access to a wide range of enantioenriched molecules.
Computational Design of New Reactions and Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of molecules and for designing new reactions. mdpi.comresearchgate.netscienceopen.com Applying these methods to the chemistry of this compound can accelerate the discovery of novel transformations and derivatives.
Future computational studies should focus on several key areas. Firstly, DFT calculations can be used to model the transition states of potential reactions, providing insights into their feasibility and predicting their stereochemical outcomes. orientjchem.org This can guide the selection of appropriate catalysts and reaction conditions. For example, DFT studies have been used to investigate the mechanism of cycloaddition reactions of thioketones, helping to distinguish between concerted and stepwise pathways. nih.govchemrxiv.org
Secondly, computational screening of virtual libraries of derivatives of this compound can be performed to identify compounds with desirable electronic or steric properties for specific applications. nih.gov For instance, the HOMO-LUMO gap, which is related to the color and reactivity of the molecule, can be calculated for a range of substituted thioketenes. wikipedia.org This information can be used to design new thioketenes with tailored properties.
| Computational Approach | Application to this compound | Expected Outcome |
| DFT Transition State Modeling | Investigation of cycloaddition and nucleophilic addition pathways. | Prediction of reaction barriers, stereoselectivity, and catalyst effects. |
| Molecular Dynamics Simulations | Study of the interaction with solvents and other molecules. | Understanding of solvation effects and intermolecular forces. |
| Virtual Screening of Derivatives | Calculation of electronic and steric properties of substituted analogues. | Identification of new derivatives with tailored reactivity and properties. |
Potential in Supramolecular Chemistry and Host-Guest Systems
The unique electronic and structural features of this compound suggest its potential as a component in supramolecular assemblies and host-guest systems. wikipedia.org The sulfur atom can act as a soft Lewis base, capable of coordinating to metal centers or participating in non-covalent interactions such as halogen or chalcogen bonding.
A fascinating area for future exploration is the use of this compound as a guest molecule within the cavities of macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. researchgate.netnih.govnih.gov The hydrophobic t-butyl group and the polar thioketene functionality provide a combination of features that could lead to interesting binding phenomena. The encapsulation of the thioketene within a host cavity could also serve to stabilize it, allowing for its study and use in aqueous media. nih.gov
Furthermore, the incorporation of the thioketene unit into larger, more complex molecular architectures could lead to the development of new functional materials. For example, polymers or dendrimers containing the this compound moiety could exhibit interesting optical or electronic properties. The investigation of these supramolecular applications will open up new frontiers for the chemistry of this versatile compound.
Q & A
Q. What are the recommended synthetic routes for 3,3-Dimethylbut-1-ene-1-thione, and how can reaction efficiency be optimized?
- Methodological Answer: The synthesis typically involves thionation of a carbonyl precursor (e.g., 3,3-dimethylbutyraldehyde) using agents like Lawesson’s reagent or phosphorus pentasulfide. Key optimization parameters include solvent choice (e.g., anhydrous toluene or xylene), temperature control (80–120°C), and reaction time (4–12 hours). Post-reaction purification via fractional distillation or column chromatography is critical to isolate the thione. Characterization via (expected singlet for C=S adjacent protons) and IR (C=S stretch ~1200–1050 cm) validates structural integrity .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer: Purity can be assessed using gas chromatography (GC) with flame ionization detection, while stability studies require accelerated degradation tests (e.g., exposure to light, humidity, or elevated temperatures). Monitor decomposition via UV-Vis spectroscopy for absorbance shifts in the C=S chromophore. Store the compound in amber vials under inert gas (N/Ar) at –20°C to minimize oxidative or photolytic degradation .
Q. What spectroscopic techniques are most effective for distinguishing this compound from its oxygen analog (3,3-Dimethylbut-1-ene)?
- Methodological Answer: Key distinctions include:
- IR Spectroscopy: C=S stretch (~1050–1200 cm) vs. C=O (~1650–1750 cm).
- : Thiocarbonyl carbon resonates at δ 200–220 ppm, compared to δ 170–190 ppm for carbonyl carbons.
- Mass Spectrometry: Molecular ion peak at m/z 114 (CHS) vs. m/z 98 (CHO) .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic and steric effects of the thiocarbonyl group in this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare charge distribution with the oxygen analog to quantify electron-withdrawing effects. Solvent models (e.g., PCM) simulate polarization in reaction environments. Validate computational results against experimental UV-Vis and electrochemical data .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer: Contradictions may arise from solvent polarity effects or isotopic impurities. For NMR, use deuterated solvents (CDCl) and internal standards (TMS). For IR, ensure baseline correction and dry sample preparation. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are available. Document solvent, temperature, and instrument calibration in metadata .
Q. How can this compound serve as a ligand in coordination chemistry, and what experimental designs validate its binding modes?
- Methodological Answer: Design metal complexes (e.g., with Pd(II) or Ni(0)) and analyze binding via:
- X-ray Diffraction: Resolve ligand geometry and bond lengths.
- UV-Vis/EPR: Monitor d-d transitions or paramagnetic shifts.
- Thermogravimetric Analysis (TGA): Assess thermal stability of metal-thione adducts.
Compare stability constants with oxygen analogs to quantify thiophilicity .
Data Presentation Guidelines
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Table 1: Key Spectral Signatures of this compound
Technique Key Peaks Interpretation δ 1.20 (s, 9H, C(CH)), δ 6.50 (s, 1H, C=S) Confirms tert-butyl and thiocarbonyl protons IR 1085 cm (C=S) Distinguishes from C=O analogs HRMS m/z 114.0575 (CHS) Validates molecular formula -
Table 2: Stability of this compound Under Storage Conditions
Condition Degradation Rate (%/month) Major Decomposition Product 25°C, air 12% Disulfide dimer –20°C, N <1% None detected
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
